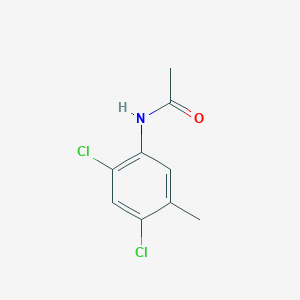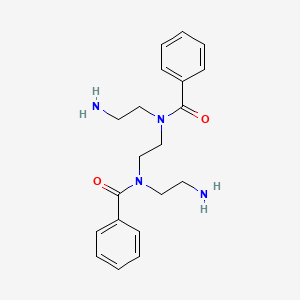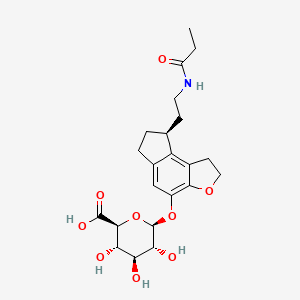![molecular formula C18H18N4OS B13846668 1-[5-[3-Methyl-5-(pyrimidin-2-ylamino)phenyl]-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B13846668.png)
1-[5-[3-Methyl-5-(pyrimidin-2-ylamino)phenyl]-1,3-thiazol-2-yl]cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-[3-Methyl-5-(pyrimidin-2-ylamino)phenyl]-1,3-thiazol-2-yl]cyclobutan-1-ol is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrimidine moiety, and a cyclobutanol structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-[3-Methyl-5-(pyrimidin-2-ylamino)phenyl]-1,3-thiazol-2-yl]cyclobutan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Attachment of the Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions, where a pyrimidine derivative reacts with the thiazole intermediate.
Formation of the Cyclobutanol Structure: The cyclobutanol ring is formed through cyclization reactions involving suitable cyclobutane precursors and appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-[5-[3-Methyl-5-(pyrimidin-2-ylamino)phenyl]-1,3-thiazol-2-yl]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[5-[3-Methyl-5-(pyrimidin-2-ylamino)phenyl]-1,3-thiazol-2-yl]cyclobutan-1-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.
Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-[5-[3-Methyl-5-(pyrimidin-2-ylamino)phenyl]-1,3-thiazol-2-yl]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share structural similarities with the pyrimidine moiety and exhibit similar biological activities.
Thiazole Derivatives: Compounds containing thiazole rings are known for their diverse pharmacological properties.
Cyclobutanol Derivatives: These compounds feature the cyclobutanol structure and are studied for their unique chemical reactivity and biological activities.
Uniqueness
1-[5-[3-Methyl-5-(pyrimidin-2-ylamino)phenyl]-1,3-thiazol-2-yl]cyclobutan-1-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for scientific research and pharmaceutical development.
Eigenschaften
Molekularformel |
C18H18N4OS |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
1-[5-[3-methyl-5-(pyrimidin-2-ylamino)phenyl]-1,3-thiazol-2-yl]cyclobutan-1-ol |
InChI |
InChI=1S/C18H18N4OS/c1-12-8-13(10-14(9-12)22-17-19-6-3-7-20-17)15-11-21-16(24-15)18(23)4-2-5-18/h3,6-11,23H,2,4-5H2,1H3,(H,19,20,22) |
InChI-Schlüssel |
NRRJRPHMBTVCFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)NC2=NC=CC=N2)C3=CN=C(S3)C4(CCC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


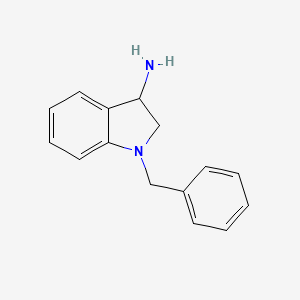
![5-Hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B13846599.png)
![Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate](/img/structure/B13846607.png)
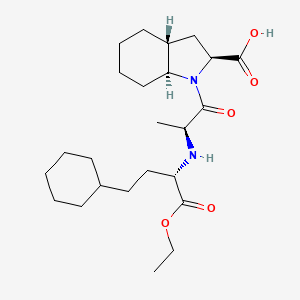

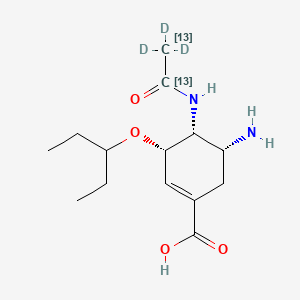

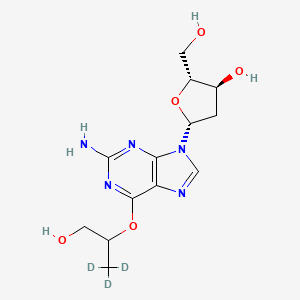
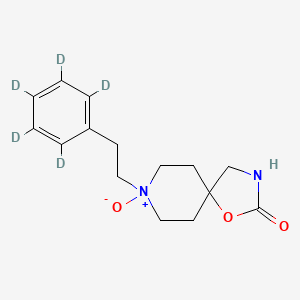
![3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride](/img/structure/B13846644.png)
![5'-Bromo-3,3'-bis(hexyloxy)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13846652.png)
